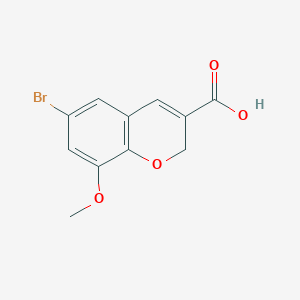

6-bromo-8-methoxy-2H-chromene-3-carboxylic acid

Vue d'ensemble

Description

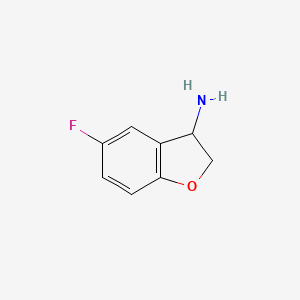

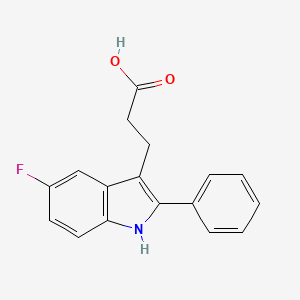

The compound of interest, 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid, is a brominated methoxy chromene derivative. Chromenes are a class of organic compounds with notable applications in medicinal chemistry due to their diverse biological activities. The presence of bromine and methoxy groups on the chromene core can significantly influence its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of related brominated and methoxy-substituted carboxylic acids has been reported in the literature. For instance, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid was achieved through a multi-step process involving regioselective methoxylation and bromination steps, yielding the final product in an overall yield of 67% . Similarly, a regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid was developed, which is a core moiety of the anti-inflammatory compound Herdmanine D . These methods highlight the importance of regioselectivity in the synthesis of bromo-methoxy carboxylic acids.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography. For example, the structure of ethyl E-6-bromo-4-[1-(methoxycarbonyl)cyclobutyl]-2-oxochromene-3-carboxylate was elucidated, confirming the arrangement of substituents around the chromene core . This technique is crucial for understanding the three-dimensional conformation of such molecules, which is important for their biological activity.

Chemical Reactions Analysis

The reactivity of bromo-methoxy carboxylic acids allows for further functionalization. For instance, bromo indoles bearing a carboxylic acid group were functionalized into amide derivatives using various amines under ultrasonic irradiation . This demonstrates the versatility of bromo-methoxy carboxylic acids in chemical transformations, which can be exploited to synthesize a wide range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-methoxy carboxylic acids are influenced by the presence of electron-withdrawing bromine and electron-donating methoxy groups. These substituents affect the acidity of the carboxylic acid group and the overall polarity of the molecule, which in turn can impact solubility, stability, and reactivity. The synthesis of tris(5-bromo-2-methoxyphenyl)bismuth dicarboxylates provides insight into the coordination chemistry of such compounds, revealing a distorted trigonal bipyramidal coordination around the bismuth atom . These properties are essential for the design of compounds with desired pharmacokinetic and pharmacodynamic profiles.

Applications De Recherche Scientifique

Synthesis and Fluorescence Properties

The compound has been involved in the synthesis of various benzo[c]coumarin carboxylic acids. Notably, 7-hydroxy-3-methoxy-6-oxo-6H-benzo[c]-chromene-8-carboxylic acid and its derivatives exhibit excellent fluorescence in both ethanol solution and solid state due to their larger conjugated systems and various hydrogen bonds in their structures (Shi, Liang, & Zhang, 2017).

Applications in G Protein-Coupled Receptor Research

This acid has been used in the synthesis of potent and selective agonists for the GPR35 receptor, an orphan G protein-coupled receptor. The compound 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, in particular, is notable for its high affinity and selective activation of human GPR35, making it a useful tool for exploring the receptor's physiological role and potential as a drug target (Thimm et al., 2013) (Funke et al., 2013).

Antimicrobial Applications

The compound has been used to synthesize a series of novel oxadiazole derivatives, demonstrating potential antibacterial and antifungal activities. These derivatives were synthesized using precursors such as N'-hydroxy-7-methoxy-2-oxo-2H-chromene-3-carboximidamide, showing promise as antimicrobial agents (Mahesh et al., 2022).

Structural and Crystallographic Studies

The crystal structure of related compounds like 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid has been studied, providing insights into the molecular arrangement and potential applications in material science (Li et al., 2010).

Safety And Hazards

Propriétés

IUPAC Name |

6-bromo-8-methoxy-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO4/c1-15-9-4-8(12)3-6-2-7(11(13)14)5-16-10(6)9/h2-4H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZCNRUHQQHSRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OCC(=C2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585512 | |

| Record name | 6-Bromo-8-methoxy-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-8-methoxy-2H-chromene-3-carboxylic acid | |

CAS RN |

885271-13-6 | |

| Record name | 6-Bromo-8-methoxy-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1340839.png)

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1340861.png)